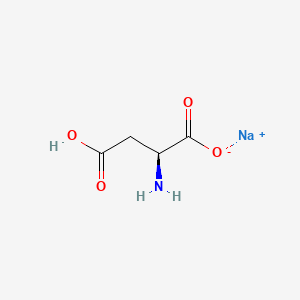

天冬氨酸一钠

描述

Monosodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning the human body can synthesize it as needed. Monosodium aspartate is often used in the food industry as a flavor enhancer due to its umami taste, similar to monosodium glutamate .

科学研究应用

Monosodium aspartate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in neurotransmission and as a component of cell culture media.

Medicine: Investigated for its potential in treating neurological disorders and as a component in drug formulations.

Industry: Used in the production of biodegradable plastics and as a food additive

作用机制

Target of Action

Monosodium aspartate, also known as Sodium L-aspartate, is a non-essential amino acid in the human body. Its primary targets are the glutamate receptors and the α-ketoglutarate dehydrogenase enzyme . These targets play a crucial role in various biochemical processes, including the regulation of oxidative stress .

Mode of Action

Monosodium aspartate interacts with its targets by binding to the glutamate receptors and influencing the activity of α-ketoglutarate dehydrogenase . This interaction leads to an up-regulation of oxidative stress, which is a key factor in the compound’s mode of action .

Biochemical Pathways

Monosodium aspartate is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . These pathways and their downstream effects are crucial for various biological processes, including energy production and neurotransmission .

Pharmacokinetics

Any systemic absorption could potentially occur if large volumes of diluted cardioplegia solution are instilled and allowed to return to the heart-lung machine without venting from the right heart .

Result of Action

The action of Monosodium aspartate can lead to various molecular and cellular effects. Chronic intake of Monosodium aspartate has been associated with kidney damage due to oxidative stress . It has also been linked to adverse effects on humans, including metabolic syndrome, neurotoxicity, renal toxicity, cardiovascular disease, infertility and fetal underdevelopment, cancer, and immune malfunction .

Action Environment

The action of Monosodium aspartate can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its action and stability . Furthermore, the compound’s action can be influenced by the presence of other substances in the environment, such as other amino acids or enzymes .

生化分析

Biochemical Properties

Monosodium aspartate participates in several biochemical reactions, primarily as a metabolite in the urea cycle and gluconeogenesis . It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate to oxaloacetate, and asparagine synthetase, which converts aspartate to asparagine . These interactions are crucial for maintaining amino acid balance and energy production in cells.

Cellular Effects

Monosodium aspartate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter in the central nervous system, interacting with NMDA receptors to regulate energy expenditure and conservation . Additionally, monosodium aspartate has been shown to affect glucose homeostasis and insulin sensitivity in animal models .

Molecular Mechanism

At the molecular level, monosodium aspartate exerts its effects through binding interactions with NMDA receptors and other glutamate receptors . These interactions lead to the activation of signaling pathways that regulate cellular functions such as energy metabolism and neurotransmission . Monosodium aspartate also plays a role in oxidative stress and inflammatory responses, contributing to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monosodium aspartate can change over time. Studies have shown that chronic exposure to monosodium aspartate can lead to oxidative stress and cellular damage . The stability and degradation of monosodium aspartate in laboratory conditions are essential factors in determining its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of monosodium aspartate vary with different dosages in animal models. High doses of monosodium aspartate have been associated with neurotoxicity, hepatotoxicity, and metabolic dysfunction . In contrast, lower doses may have minimal adverse effects and can be used safely in experimental settings . Threshold effects and toxicities at high doses are critical considerations in the use of monosodium aspartate in research .

Metabolic Pathways

Monosodium aspartate is involved in several metabolic pathways, including the urea cycle and the malate-aspartate shuttle . It serves as a precursor for the synthesis of other amino acids such as lysine, threonine, methionine, and isoleucine . The interactions with enzymes and cofactors in these pathways are vital for maintaining metabolic flux and amino acid homeostasis .

Transport and Distribution

Within cells and tissues, monosodium aspartate is transported and distributed through specific transporters and binding proteins . The glutamate transporters, such as EAAC-1, GLT-1, and GLAST-1, play a significant role in the cellular uptake and distribution of monosodium aspartate . These transporters ensure the proper localization and accumulation of monosodium aspartate in target cells and tissues .

Subcellular Localization

Monosodium aspartate is localized in various subcellular compartments, including the cytosol and mitochondria . The subcellular localization of monosodium aspartate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function in cellular metabolism and signaling .

准备方法

Synthetic Routes and Reaction Conditions: Monosodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain monosodium aspartate crystals .

Industrial Production Methods: Industrial production of monosodium aspartate often involves microbial fermentation. Metabolic engineering of microorganisms, such as Escherichia coli, can be employed to produce high yields of aspartic acid, which is then converted to its sodium salt .

化学反应分析

Types of Reactions: Monosodium aspartate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetate.

Reduction: It can be reduced to form aspartate semialdehyde.

Substitution: It can participate in substitution reactions to form derivatives like N-substituted aspartates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

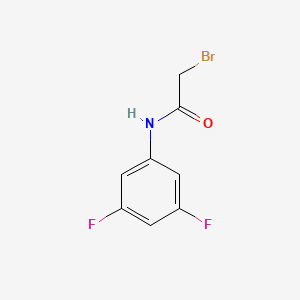

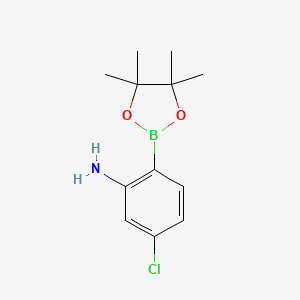

Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products:

Oxaloacetate: Formed through oxidation.

Aspartate Semialdehyde: Formed through reduction.

N-Substituted Aspartates: Formed through substitution reactions.

相似化合物的比较

Monosodium Glutamate (MSG): Both compounds are used as flavor enhancers and have umami taste properties.

Monopotassium Glutamate: Similar in function to monosodium glutamate but uses potassium instead of sodium.

Disodium Inosinate and Disodium Guanylate: Often used in combination with monosodium glutamate to enhance umami flavor

Uniqueness: Monosodium aspartate is unique in its specific interaction with the NMDA receptor, which distinguishes it from other umami compounds that primarily interact with taste receptors .

属性

CAS 编号 |

3792-50-5 |

|---|---|

分子式 |

C4H10NNaO6 |

分子量 |

191.12 g/mol |

IUPAC 名称 |

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;dihydrate |

InChI |

InChI=1S/C4H7NO4.Na.2H2O/c5-2(4(8)9)1-3(6)7;;;/h2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;+1;;/p-1/t2-;;;/m0.../s1 |

InChI 键 |

DIOADJCCMAAMRJ-SQGDDOFFSA-M |

手性 SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.O.[Na+] |

SMILES |

C(C(C(=O)[O-])N)C(=O)O.[Na+] |

规范 SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.O.[Na+] |

| 3792-50-5 5598-53-8 17090-93-6 |

|

物理描述 |

White solid; [Sigma-Aldrich MSDS] |

相关CAS编号 |

5598-53-8 28826-17-7 |

序列 |

D |

同义词 |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

产品来源 |

United States |

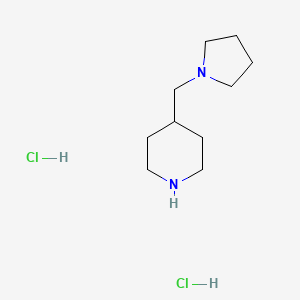

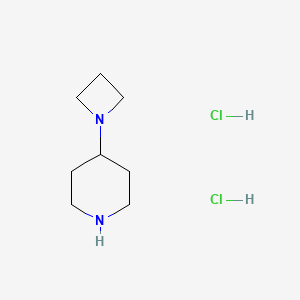

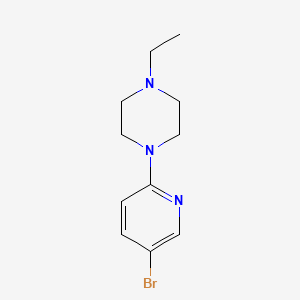

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)